Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring an ethyl carboxylate group at position 3 and a 4-fluorobenzamido substituent at position 2. This compound belongs to a class of molecules with diverse biological activities, including enzyme inhibition and anticancer properties . Its structural framework is frequently modified to explore structure-activity relationships (SAR), particularly in medicinal chemistry. Below, we compare this compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJYDOPEXYYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. The initial step involves the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives through a reaction between cyclohexanones and ethyl cyanoacetate . This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been extensively studied for its antibacterial properties. It has shown significant activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with bacterial cell membranes and enzymes. The compound targets and inhibits essential bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . In anti-inflammatory applications, it inhibits key enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
| Compound Name (Reference) | Substituent at Position 2 | Carboxylate Ester | Key Structural Features |
|---|---|---|---|
| Target Compound | 4-Fluorobenzamido | Ethyl | Fluorine enhances lipophilicity |
| Ethyl 2-(4-bromobenzamido)... (11) | 4-Bromobenzamido with trichloroethyl | Ethyl | Bromine increases molecular weight |
| Compound 6o (1) | 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl amino | Ethyl | Hydroxyphenyl improves solubility |
| Compound 5a (9) | 2-Morpholinoacetamido | Ethyl | Morpholine enhances basicity |
| Ethyl 2-(2-(4-fluorophenoxy)... (15) | 4-Fluorophenoxy acetamido | Ethyl | Ether linkage alters conformation |
The 4-fluorobenzamido group in the target compound offers a balance between lipophilicity and electronic effects, distinguishing it from brominated () or hydroxylated analogs () .
Physicochemical Properties
- Molecular Weight and LogP : The target compound’s molecular weight (~393.4 g/mol) and calculated LogP (~3.2) are comparable to analogs like the 4-bromobenzamido derivative (, MW ~523.7) but lower than hydroxylated variants (, MW ~390.1) .
- Spectroscopic Data : NMR and HRMS data (e.g., : HRMS-ESI m/z 390.1370) confirm structural integrity in related compounds, suggesting similar reliability for the target .
Biological Activity
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FNO3S
- Molecular Weight : 333.377 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 427.2 ± 45.0 °C at 760 mmHg
- Flash Point : 212.2 ± 28.7 °C
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. A study reported an IC50 range of 23.2 to 49.9 µM , indicating strong antitumor potential compared to other compounds in the same class .
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 23.2 | Induces apoptosis |
| Compound A | HeLa (Cervical Cancer) | 45.0 | Cell cycle arrest |
| Compound B | A549 (Lung Cancer) | 49.9 | Apoptosis and necrosis |
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In MCF-7 cells treated with the compound, early apoptosis was observed in 8.73% of cells, while late apoptosis increased to 18.13% compared to untreated controls .
In Vivo Studies
In vivo studies further corroborate the antitumor efficacy of this compound. An experiment involving tumor-bearing mice showed a significant reduction in tumor mass by 54% compared to untreated controls after administration of the compound . The results are summarized in Table 2:
| Treatment | Tumor Volume (mm³) | Weight Reduction (%) |
|---|---|---|
| Control | 33.3 | - |
| Ethyl Compound | 22 | 54 |
| 5-FU (Reference Drug) | 20 | 67 |
Case Study: Breast Cancer Treatment
A notable case study focused on the use of this compound for treating breast cancer models. The study found that this compound not only reduced tumor size but also improved hematological parameters such as hemoglobin and red blood cell counts in treated mice .
Q & A
What are the standard synthetic protocols for Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how are key intermediates characterized?
Basic Research Question
The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b]thiophene core. A common route includes:
Cyclization : Reacting ethyl cyanoacetate with cyclohexanone derivatives under acidic conditions to form the tetrahydrobenzo[b]thiophene scaffold.
Amidation : Introducing the 4-fluorobenzamido group via coupling reagents (e.g., EDC/HOBt) in solvents like DMF or DMSO at 0–25°C .
Esterification : Finalizing the ethyl carboxylate group using ethanol under reflux conditions .
Characterization employs:
- NMR Spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- HPLC for monitoring reaction progress and purity (>95%) .
Which spectroscopic techniques are essential for confirming the structure of this compound?
Basic Research Question
Critical techniques include:
- ¹H and ¹³C NMR : Assign peaks to confirm the tetrahydrobenzo[b]thiophene core, fluorobenzamido substituents, and ethyl ester. For example, the ethyl ester typically shows a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.2 ppm (CH₂) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 375.4).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .
How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
Advanced Research Question
Key optimization strategies:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low temperatures (0–5°C) to suppress side reactions .
- Reaction Time : Prolonged reflux (>6 hours) improves cyclization but risks decomposition; TLC monitoring is critical .
- Catalysts : Use of coupling agents (e.g., DCC) for amidation increases yields by >20% compared to non-catalyzed reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities from structurally similar byproducts .
What strategies address contradictions in biological activity data across different studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability in cancer cell lines) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Structural Analogues : Compare activity of derivatives (e.g., furan vs. pyrazole substituents) to identify pharmacophore requirements .
- In Silico Modeling : Use molecular docking to validate target interactions (e.g., EGFR kinase inhibition) and reconcile divergent experimental results .
What computational methods are used to study the structure-activity relationship (SAR) of this compound?
Advanced Research Question
SAR studies leverage:
- Molecular Docking : Predict binding modes with targets like tubulin or topoisomerase II using AutoDock Vina .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with cytotoxicity .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding affinity trends .
How do structural modifications affect the compound's pharmacokinetic properties?
Advanced Research Question
Modifications impact:
- Solubility : Replacing the ethyl ester with a carboxylate group improves aqueous solubility but reduces cell permeability .
- Metabolic Stability : Fluorine substitution on the benzamido group reduces CYP450-mediated oxidation, extending half-life .
- Bioavailability : Adding methyl groups to the tetrahydrobenzo[b]thiophene core enhances logP but may increase hepatotoxicity .
What in vivo models are used to validate anticancer activity, and what parameters are assessed?
Advanced Research Question
Common models include:
- Xenograft Mice : Implanted with HCT-116 or MCF-7 cells to measure tumor volume reduction (≥50% at 50 mg/kg dosing) .
- Pharmacokinetic Profiling : Assess Cmax, t₁/₂, and AUC via LC-MS/MS after oral/intravenous administration .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
